molecular formula C9H6BrNO3 B13116936 Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate

Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate

Cat. No.: B13116936
M. Wt: 256.05 g/mol
InChI Key: FMDKAXQOCUAWJC-UHFFFAOYSA-N
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Description

Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate is a heterocyclic compound featuring a fused furopyridine core. Its molecular formula is C₉H₆BrNO₃, with a molecular weight of 256.06 g/mol (CAS No. 1823040-07-8) . The structure comprises a furan ring fused to a pyridine ring at the [2,3-c] positions, with a bromine atom at the 3-position and a methyl ester group at the 5-carboxylate position.

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)7-2-5-6(10)4-14-8(5)3-11-7/h2-4H,1H3

InChI Key

FMDKAXQOCUAWJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C(=CO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate typically involves the bromination of a furo[2,3-c]pyridine precursor followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step can be achieved using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate and related heterocyclic compounds.

Structural and Functional Insights

Core Heterocycle Variations
  • Furopyridine vs. Pyrrolopyridine : this compound contains a furan-oxygen atom, enhancing hydrogen-bond acceptor capacity compared to nitrogen-rich pyrrolo[2,3-b]pyridine derivatives .
  • Thienopyridine Analogs: Replacement of the furan oxygen with sulfur (e.g., thieno[2,3-b]pyridine) increases lipophilicity and alters binding to hydrophobic enzyme pockets .
Substituent Effects
  • Halogen Position : The 3-bromo substituent in the target compound provides a site for electrophilic substitution or halogen bonding, critical for target protein interactions. In contrast, iodine in Ethyl 3-iodo-pyrrolo[2,3-c]pyridine-5-carboxylate offers stronger van der Waals interactions but greater steric bulk .
  • Ester Groups : Methyl esters (as in the target compound) are generally more hydrolytically stable than ethyl esters, influencing bioavailability .

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